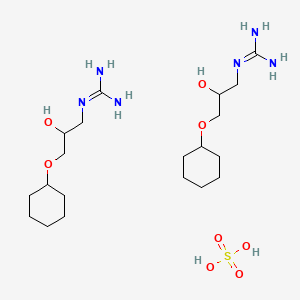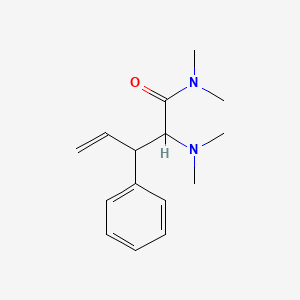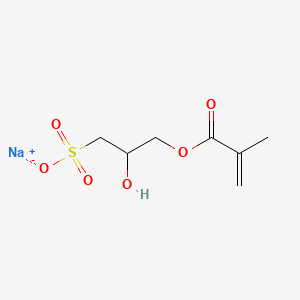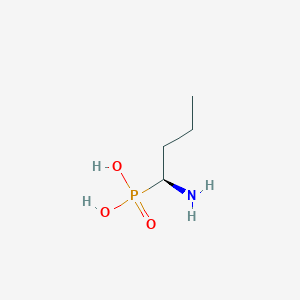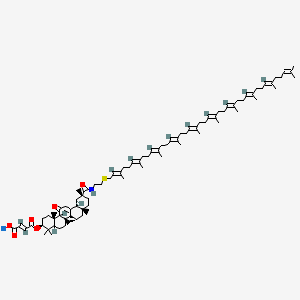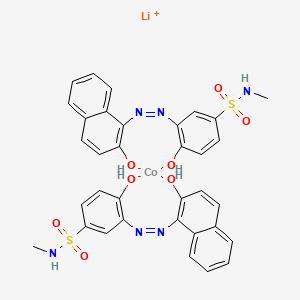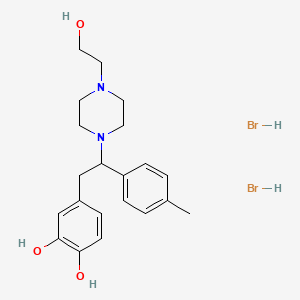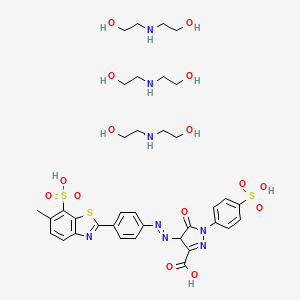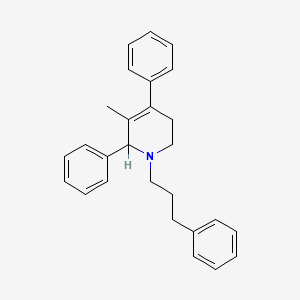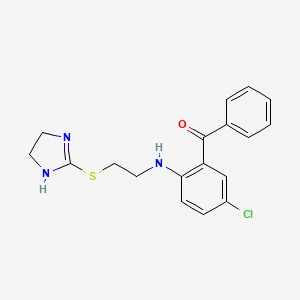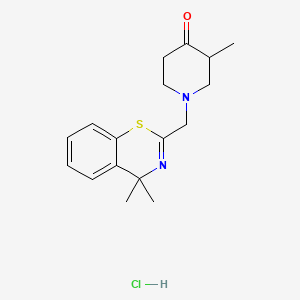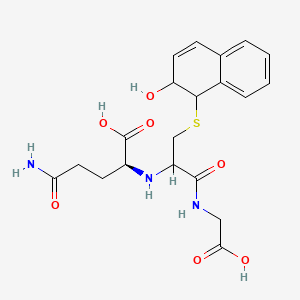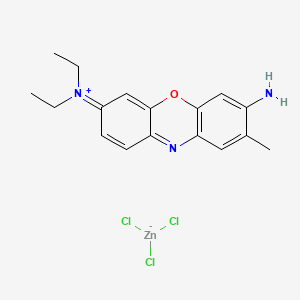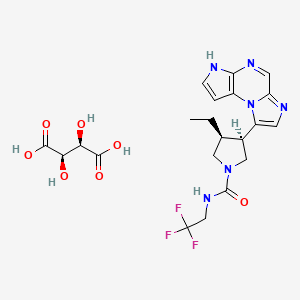
Upadacitinib tartrate anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Upadacitinib tartrate anhydrous is a selective Janus kinase 1 (JAK1) inhibitor used primarily in the treatment of various autoimmune diseases. It is marketed under the brand name Rinvoq and is used to treat conditions such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis .
Preparation Methods
The preparation of upadacitinib tartrate anhydrous involves several synthetic routes and reaction conditions. One method involves the synthesis of the crystalline form of upadacitinib, which is achieved through a series of chemical reactions that include the formation of heterocyclic compounds containing nitrogen atoms . The process typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving crystallization techniques to obtain the desired anhydrous form .
Chemical Reactions Analysis
Upadacitinib tartrate anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Upadacitinib tartrate anhydrous has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of JAK1 inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating autoimmune diseases. Clinical trials have demonstrated its efficacy in reducing inflammation and slowing disease progression in conditions such as rheumatoid arthritis and Crohn’s disease . Additionally, it is being investigated for its potential use in treating other inflammatory conditions and cancers .
Mechanism of Action
The mechanism of action of upadacitinib tartrate anhydrous involves the inhibition of Janus kinase 1 (JAK1). By inhibiting JAK1, the compound prevents the phosphorylation of downstream effector proteins, which in turn inhibits cytokine signaling pathways involved in inflammatory responses . This inhibition helps to reduce inflammation and alleviate symptoms in patients with autoimmune diseases. The molecular targets of upadacitinib include various cytokines and growth factors that play a role in the pathogenesis of these diseases .
Comparison with Similar Compounds
Upadacitinib tartrate anhydrous is unique among JAK inhibitors due to its high selectivity for JAK1. Similar compounds include tofacitinib and baricitinib, which are also JAK inhibitors but have different selectivity profiles. Tofacitinib inhibits multiple JAK isoforms, including JAK1, JAK2, and JAK3, while baricitinib primarily inhibits JAK1 and JAK2 . The high selectivity of upadacitinib for JAK1 makes it a preferred choice for patients who may experience dose-related toxicity with less selective JAK inhibitors .
Properties
CAS No. |
2095311-41-2 |
|---|---|
Molecular Formula |
C21H25F3N6O7 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11+;1-,2-/m11/s1 |
InChI Key |
WQDBPGWQDBPVQZ-NBCXFSEXSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


